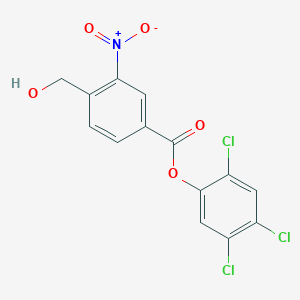![molecular formula C9H19Cl2NO2S B14266250 N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride CAS No. 133735-24-7](/img/structure/B14266250.png)
N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride is a chemical compound with a complex structure that includes both chlorosulfinyl and methaniminium groups
Preparation Methods
The synthesis of N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride typically involves the reaction of dibutylamine with chlorosulfonyl isocyanate. The reaction conditions often require an inert atmosphere and the use of solvents such as chlorocarbons or acetonitrile to ensure the stability of the intermediate products . Industrial production methods may involve large-scale reactions with careful control of temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the chlorosulfinyl group to a sulfinyl group.
Substitution: Nucleophilic substitution reactions are common, where the chlorosulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, and bases like sodium hydroxide for substitution reactions, are commonly used.
Scientific Research Applications
N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in biochemical research for modifying proteins and other biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride involves its interaction with nucleophiles and electrophiles. The chlorosulfinyl group is highly electrophilic, making it reactive towards nucleophiles, while the methaniminium group can participate in various organic transformations. These interactions lead to the formation of stable products through pathways involving nucleophilic attack and subsequent rearrangements .
Comparison with Similar Compounds
N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride can be compared with similar compounds such as chlorosulfonyl isocyanate and dibutyltin dichloride:
Chlorosulfonyl isocyanate: Similar in reactivity but differs in its applications and the types of products formed.
Dibutyltin dichloride: Used in different industrial applications, particularly in the production of organotin compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in organic synthesis, biochemical research, and industrial production.
Properties
CAS No. |
133735-24-7 |
|---|---|
Molecular Formula |
C9H19Cl2NO2S |
Molecular Weight |
276.22 g/mol |
IUPAC Name |
dibutyl(chlorosulfinyloxymethylidene)azanium;chloride |
InChI |
InChI=1S/C9H19ClNO2S.ClH/c1-3-5-7-11(8-6-4-2)9-13-14(10)12;/h9H,3-8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ZPFIVIYHCWSKIF-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](=COS(=O)Cl)CCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14266174.png)
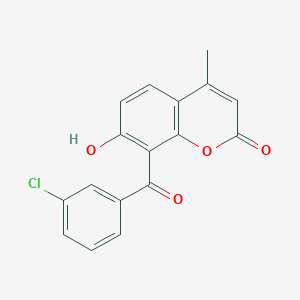
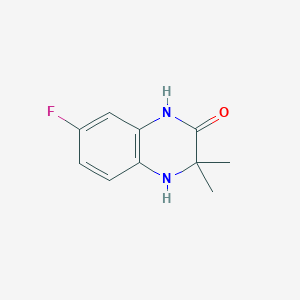
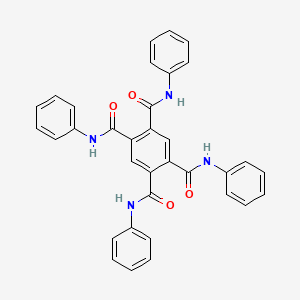
![Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]-](/img/structure/B14266195.png)
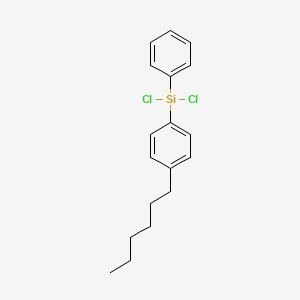
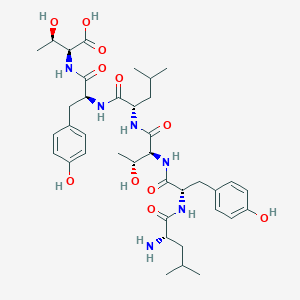
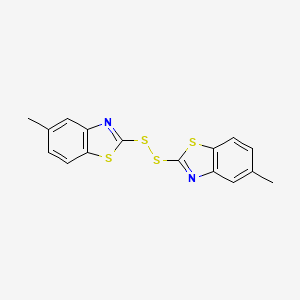
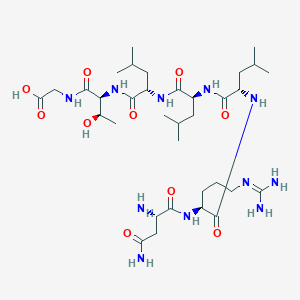
![N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide](/img/structure/B14266240.png)
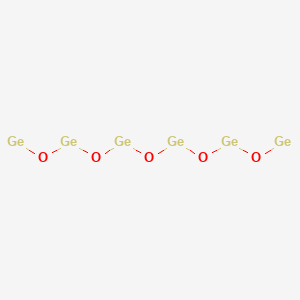

![N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14266260.png)
